2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine is a complex organic compound with the molecular formula C9H17N2O5P. It is known for its unique structure, which includes an aziridine ring and a dioxaphosphinan moiety.
Vorbereitungsmethoden
The synthesis of 2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine involves several steps. One common method includes the reaction of 2-methyl-2-oxido-1,3,2-dioxaphosphinan with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often include purification steps such as crystallization and distillation to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The dioxaphosphinan moiety may also play a role in modulating the compound’s reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Ethyl-1-(5-ethyl-5-nitro-2-oxido-1,3,2-dioxaphosphinan-2-yl)aziridine include other aziridine derivatives and dioxaphosphinan-containing compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example, aziridine derivatives with different substituents may exhibit varying degrees of biological activity and chemical reactivity .
Eigenschaften
CAS-Nummer |
20934-11-6 |
---|---|
Molekularformel |
C9H17N2O5P |
Molekulargewicht |
264.22 g/mol |
IUPAC-Name |
5-ethyl-2-(2-ethylaziridin-1-yl)-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C9H17N2O5P/c1-3-8-5-10(8)17(14)15-6-9(4-2,7-16-17)11(12)13/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
RGGODSWNXJVWQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN1P2(=O)OCC(CO2)(CC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.